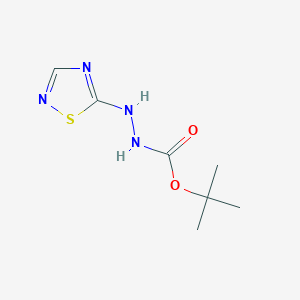

N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide

Description

N'-(1,2,4-Thiadiazol-5-yl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative featuring a 1,2,4-thiadiazole ring substituted at the 5-position and a tert-butoxy group. The tert-butoxy moiety enhances steric bulk and stability, which can influence solubility, metabolic resistance, and binding affinity in biological systems . The 1,2,4-thiadiazole core is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant properties .

Properties

Molecular Formula |

C7H12N4O2S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

tert-butyl N-(1,2,4-thiadiazol-5-ylamino)carbamate |

InChI |

InChI=1S/C7H12N4O2S/c1-7(2,3)13-6(12)11-10-5-8-4-9-14-5/h4H,1-3H3,(H,11,12)(H,8,9,10) |

InChI Key |

IRBJHPPAOPTLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=NS1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide

General Synthetic Strategy

The synthesis of N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide typically involves:

- Formation of tert-butyl carbazate as a key starting material, which provides the tert-butoxycarbohydrazide fragment.

- Construction of the 1,2,4-thiadiazole ring either by cyclization of thiosemicarbazide derivatives or by cyclocondensation reactions involving amidines and isothiocyanates.

- Coupling or condensation of the thiadiazole core with the tert-butoxycarbohydrazide moiety to form the target compound.

Stepwise Preparation

Preparation of tert-Butyl Carbazate

Tert-butyl carbazate is commercially available or can be synthesized by reacting tert-butyl alcohol with hydrazine derivatives under controlled conditions. This compound acts as a protected hydrazide with a tert-butoxy group, facilitating further functionalization.

Synthesis of 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives or through the reaction of amidines with isothiocyanates. One common approach is:

- Reacting an amidine intermediate with an isothiocyanate to form a thiourea intermediate.

- Cyclizing this intermediate under acidic or dehydrating conditions to yield the 1,2,4-thiadiazole ring.

Isothiocyanates can be prepared from primary amines by treatment with thiophosgene.

Coupling to Form N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide

The key step involves condensation of the tert-butyl carbazate or its hydrazide derivative with the 1,2,4-thiadiazole intermediate. This can be achieved by:

- Reacting the 1,2,4-thiadiazole-5-carboxylic acid or its activated derivative (e.g., acid chloride) with tert-butyl carbazate.

- Alternatively, coupling the thiadiazole amine with tert-butyl carbazate hydrazide under appropriate conditions.

The reaction conditions typically involve refluxing in polar solvents such as ethanol or using coupling agents like carbodiimides to facilitate amide bond formation.

Representative Synthetic Route (Literature-Based)

Alternative Methods

- Use of hydrazine hydrate to convert esters to carbohydrazides, followed by condensation with thiadiazole aldehydes or ketones to form hydrazone derivatives, which can be cyclized to thiadiazoles.

- Oxidative cyclization using reagents like o-iodoxybenzoic acid (IBX) or dehydrative cyclization with tosic acid for ring formation.

- Direct alkylation or substitution on preformed thiadiazole cores to introduce the tert-butoxycarbohydrazide moiety.

Analytical Data and Characterization

Typical characterization of the synthesized compound includes:

- Infrared (IR) Spectroscopy: Characteristic absorption bands for NH (3200–3300 cm⁻¹), C=O (around 1700 cm⁻¹), and C=S (1300–1350 cm⁻¹) groups confirm the presence of hydrazide and thiadiazole functionalities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR shows signals corresponding to NH protons (often downfield at 12–13 ppm), tert-butyl group methyl protons (singlet near 1.4 ppm), and aromatic or heterocyclic protons.

- Mass Spectrometry: Confirms molecular weight consistent with the expected compound.

- Elemental Analysis: Validates the composition of C, H, N, S consistent with the proposed structure.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of thiosemicarbazide derivatives | Tert-butyl carbazate, ammonium thiocyanate, phenyl isothiocyanate | Reflux in benzene, acid catalysis | Straightforward, good yields | Requires careful control of cyclization |

| Amidines + isothiocyanates cyclization | Amidine intermediate, isothiocyanate | Acidic or dehydrating conditions | Versatile, allows substitution variation | Multi-step synthesis of intermediates |

| Hydrazide condensation with thiadiazole aldehydes | Hydrazine hydrate, thiadiazole aldehydes | Reflux in ethanol, oxidative cyclization | Efficient ring formation | May require purification of intermediates |

| Direct alkylation on thiadiazole core | Preformed thiadiazole, alkyl halides | Basic conditions | Allows late-stage functionalization | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The thiadiazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiadiazole compounds .

Scientific Research Applications

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide and related compounds:

*Calculated based on molecular formulas where explicit data were unavailable.

Physicochemical Properties

- Spectroscopic Features : IR and NMR data for analogous compounds (e.g., carbonyl stretches at ~1650–1700 cm⁻¹, tert-butyl proton signals at δ ~1.2–1.4 ppm) confirm structural consistency across derivatives .

Biological Activity

N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H12N4O2S

- Molecular Weight : 216.3 g/mol

- CAS Number : 2624132-15-4

The compound features a thiadiazole ring and a tert-butoxy group, which contribute to its unique chemical properties and biological activities. The synthesis typically involves the reaction of 1,2,4-thiadiazole-5-carboxylic acid with tert-butyl carbazate under controlled conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide exhibits significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .

- Antifungal Activity : It has also shown promising antifungal effects against strains like Candida albicans and Aspergillus niger, outperforming some conventional antifungal agents .

Anticancer Potential

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide has been investigated for its cytotoxic effects on various cancer cell lines. For example:

- A study reported that compounds with a similar scaffold exhibited significant cytostatic properties against breast cancer cells . The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression.

The biological activity of N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The thiadiazole ring can interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide | Structure | Antimicrobial, Antifungal, Anticancer |

| 1,3,4-Thiadiazole Derivatives | Structure | Various biological activities including antimicrobial and anticancer |

| 2-Amino-1,3,4-thiadiazole | Structure | Antimicrobial and anticancer properties |

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide had an MIC of 32.6 μg/mL against S. aureus, which was significantly lower than that of standard antibiotics .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on MCF-7 breast cancer cells. The compound reduced cell viability significantly at concentrations above 50 μM after 48 hours of treatment .

Q & A

Q. Key Conditions Table :

| Step | Parameter | Optimal Range | Purpose |

|---|---|---|---|

| Coupling | Temperature | 0–25°C | Minimize decomposition |

| Solvent | Anhydrous DMF/THF | — | Enhance reagent solubility |

| Catalyst | EDCI/HOBt | 1.2 equiv | Promote amide bond formation |

| Workup | Ethanol/water (7:3) | — | Recrystallization for purity |

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the tert-butoxy group (δ ~1.2 ppm) and thiadiazole ring (δ ~8.5–9.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ ~160–170 ppm) and thiadiazole carbons .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H]+ ion) .

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .

Note : Cross-validation with elemental analysis ensures purity .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Avoid moisture and static discharge by grounding equipment .

- Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., tert-butanol) indicate hydrolysis .

Advanced: How does the reactivity of the 1,2,4-thiadiazole moiety influence its interactions with nucleophiles or electrophiles?

Methodological Answer:

- Nucleophilic Attack : The sulfur atom in the thiadiazole ring is susceptible to nucleophilic substitution, particularly at the 5-position. For example, reactions with thioamides yield 1,3,4-thiadiazoline derivatives under basic conditions .

- Electrophilic Substitution : The tert-butoxy group acts as an electron donor, directing electrophiles (e.g., nitration) to the para position of the carbohydrazide .

- Mechanistic Insight : DFT calculations or kinetic studies can predict regioselectivity in reactions .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Methodological Answer:

- Reproducibility Checks : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (1°C/min) for melting point determination .

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting melting points .

- Data Cross-Referencing : Compare with structurally analogous compounds (e.g., tert-butoxy derivatives with thiadiazole rings) to infer trends .

Advanced: What biological activities are predicted for this compound based on its structural analogs?

Methodological Answer:

- Anticancer Potential : Analogous 1,2,4-thiadiazole-carbohydrazides inhibit kinases (e.g., EGFR) via hydrogen bonding with the thiadiazole nitrogen .

- Antimicrobial Activity : The tert-butoxy group enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Assay Design :

- In Vitro : MTT assay for cytotoxicity on cancer cell lines (e.g., MCF-7) .

- In Silico : Molecular docking against PDB targets (e.g., 4WMZ for EGFR) .

Q. Tables for Comparative Analysis

| Property | N'-(1,2,4-Thiadiazol-5-yl)(tert-butoxy)carbohydrazide | Analog (e.g., N'-benzothiazolyl derivatives) |

|---|---|---|

| LogP (Predicted) | ~2.5 | ~3.0 |

| Solubility (DMSO) | >10 mg/mL | ~5 mg/mL |

| Thermal Stability (°C) | 140–150 (decomposes) | 160–170 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.